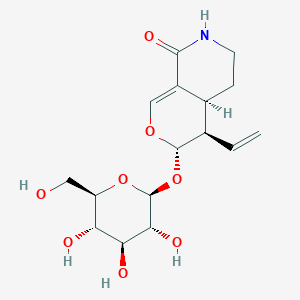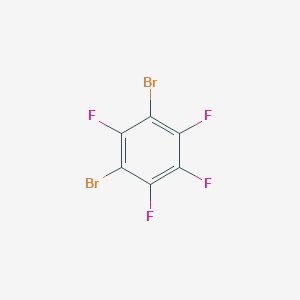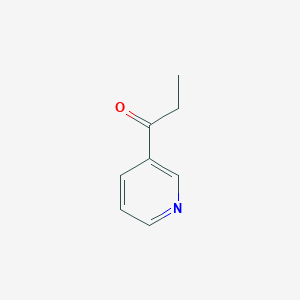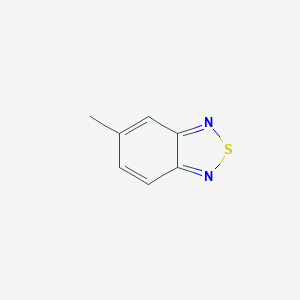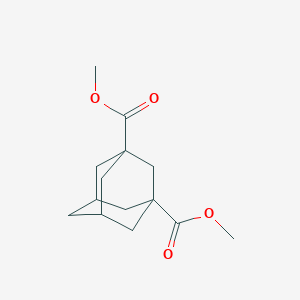
Dimethyl 1,3-adamantanedicarboxylate
Vue d'ensemble
Description
Dimethyl 1,3-adamantanedicarboxylate is a chemical compound related to adamantane, a bulky, cage-like structure. Adamantane and its derivatives have gained interest due to their unique chemical and physical properties.
Synthesis Analysis
- Uranyl and Uranyl-3d Block Cation Complexes with 1,3-Adamantanedicarboxylate: The synthesis of 1,3-adamantanedicarboxylate (LH2) involves solvo-hydrothermal conditions with uranyl nitrate, resulting in a series of complexes with diverse architectures (Thuéry, Rivière, & Harrowfield, 2015).
- Preparation of 1,3-Adamantanedicarboxylic Acid: This study details an efficient method for synthesizing 1,3-adamantanedicarboxylic acid from adamantane, which is a crucial precursor for dimethyl 1,3-adamantanedicarboxylate (Wu Li-ping, 2004).
Molecular Structure Analysis
- Closed Uranyl-Dicarboxylate Oligomers: This paper discusses the structural aspects of uranyl-dicarboxylate oligomers, which are relevant to the understanding of 1,3-adamantanedicarboxylate's molecular structure (Thuéry, Atoini, & Harrowfield, 2018).
- 1,3-Adamantanedicarboxylic Acid and 1,3-Adamantanediacetic Acid: This study provides insights into the structure of 1,3-adamantanedicarboxylic acid, which aids in understanding the molecular structure of its dimethyl derivative (Glidewell & Ferguson, 1996).
Chemical Reactions and Properties
- Synthesis and Properties of 1,3-Disubstituted Ureas: This paper discusses the preparation of 1,3-disubstituted ureas containing adamantane, relevant to understanding the chemical reactivity of dimethyl 1,3-adamantanedicarboxylate (D'yachenko et al., 2023).
Physical Properties Analysis
- Solvent Effects in Solvo-hydrothermal Synthesis: The study on solvent effects in the synthesis of uranyl ion complexes with 1,3-adamantanediacetate provides insight into the physical properties of these compounds, which is relevant for understanding dimethyl 1,3-adamantanedicarboxylate (Thuéry & Harrowfield, 2015).
Chemical Properties Analysis
- Synthesis of Highly Substituted Adamantanones: This paper discusses the formation of adamantanone core structures and their functionality, offering insights into the chemical properties of adamantane derivatives, including dimethyl 1,3-adamantanedicarboxylate (Jung & Lee, 2014).
Applications De Recherche Scientifique
Uranyl and uranyl-3d block cation complexes with 1,3-adamantanedicarboxylate : This research focuses on the formation of complexes using 1,3-adamantanedicarboxylic acid with uranyl nitrate, revealing a range of architectures and properties, including luminescence and magnetic characteristics. The study highlights the potential for creating uranyl-containing polymers with unique physical properties (Thuéry, Rivière, & Harrowfield, 2015).
Pharmacological effects of 1,3-dimethyl-5-aminoadamantane : An older study examined the pharmacological action of 1,3-dimethyl-5-aminoadamantane in rats, suggesting its role in activating central dopamine neurons, with implications for neurological and psychiatric disorders (Maj, Sowińska, Baran, & Sarnek, 1974).
Synthesis and study of 6-hydroxy derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane : This research involved the synthesis and structural analysis of derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo system, which is related to 1,3-adamantanedicarboxylate. The study provides insights into the molecular structure and stereoelectronic effects (Fernández et al., 1990).
Solvent effects in solvo-hydrothermal synthesis of uranyl ion complexes with 1,3-adamantanedicarboxylate : Investigating the impact of different organic solvents on the solvo-hydrothermal synthesis of uranyl ion complexes, this research offers insights into the synthesis process and resulting luminescence properties (Thuéry & Harrowfield, 2015).
Affinity of 1-aminoadamantanes for the sigma binding site in the human cortex : Explores the binding affinity of 1-aminoadamantane derivatives, including compounds related to 1,3-adamantanedicarboxylate, for sigma receptors in the human brain, with implications for the development of treatments for neurological disorders (Kornhuber, Schoppmeyer, & Riederer, 1993).
Colorless polyimides derived from adamantane-containing diamines : This study discusses the synthesis of adamantane-containing diamines and their application in creating polyimides with high thermal resistance and optical transparency, suggesting uses in optical and optoelectronic applications (Miao et al., 2020).
Aerobic degradation of adamantanes at highly acidic conditions : Investigates the biodegradation of adamantane derivatives by bacteria under acidic conditions, which is relevant for environmental applications and the study of hydrocarbon biodegradation (Ivanova et al., 2017).
Propriétés
IUPAC Name |
dimethyl adamantane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMDGBXGJKYMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327115 | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,3-adamantanedicarboxylate | |
CAS RN |
1459-95-6 | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1,3-adamantanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

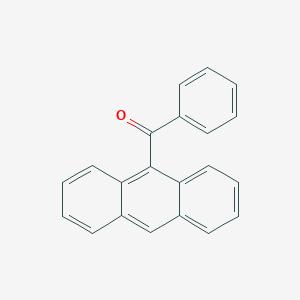
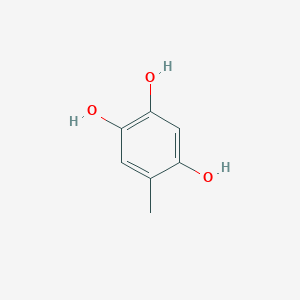
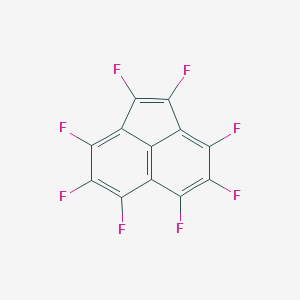
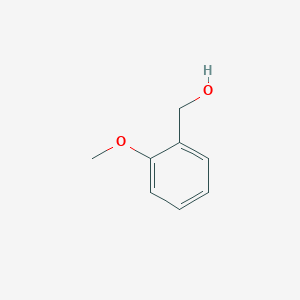
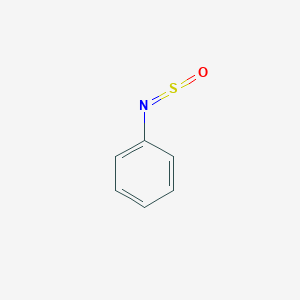
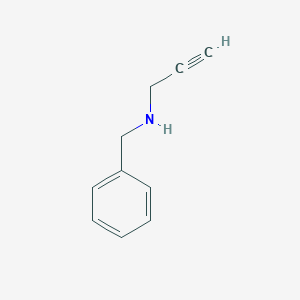

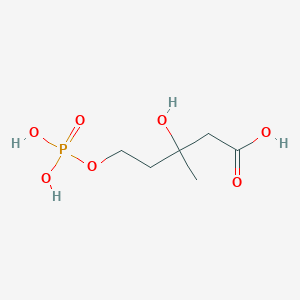
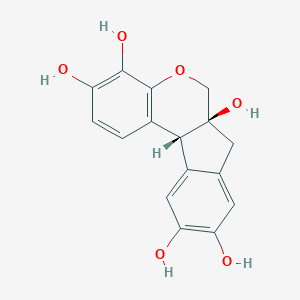
![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
